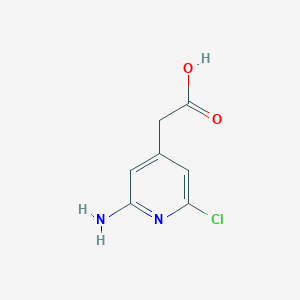
Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate is a synthetic organic compound that features a nitrofuran moiety Compounds containing nitrofuran are known for their diverse biological activities, including antimicrobial and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives, followed by the addition of sodium acetate. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazine and nitrofuran sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrofurans with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate likely involves interaction with cellular components, leading to disruption of biological processes. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, causing oxidative stress and damage to cellular structures. This can result in antimicrobial or anticancer effects, depending on the target organism or cell type.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Comparison
Compared to these similar compounds, Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate may offer unique properties due to its specific structure, such as different reactivity or biological activity. Its hydrazine moiety might provide additional sites for chemical modification, potentially leading to new derivatives with enhanced properties.
Eigenschaften
Molekularformel |
C7H6N3NaO5 |
|---|---|
Molekulargewicht |
235.13 g/mol |
IUPAC-Name |
sodium;2-[(2Z)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]acetate |
InChI |
InChI=1S/C7H7N3O5.Na/c11-7(12)4-9-8-3-5-1-2-6(15-5)10(13)14;/h1-3,9H,4H2,(H,11,12);/q;+1/p-1/b8-3-; |
InChI-Schlüssel |
MZFYRKZEMPYFCH-NGRDVXTNSA-M |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N\NCC(=O)[O-].[Na+] |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)
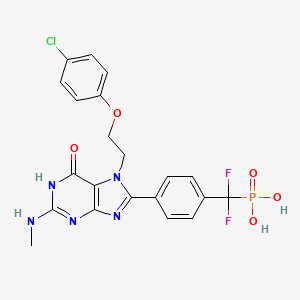

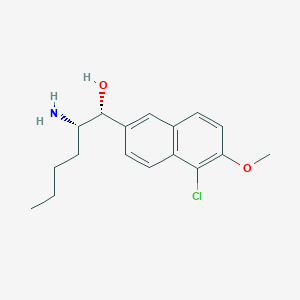

![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)
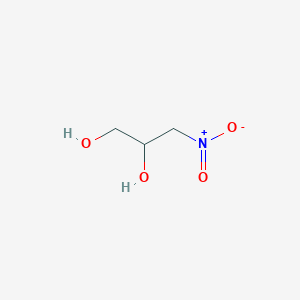
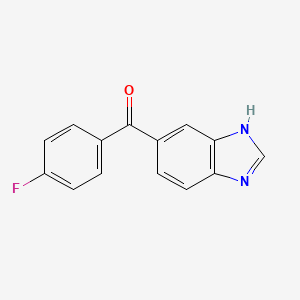


![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
